![molecular formula C24H26N6O3 B2626926 3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1171549-30-6](/img/structure/B2626926.png)

3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

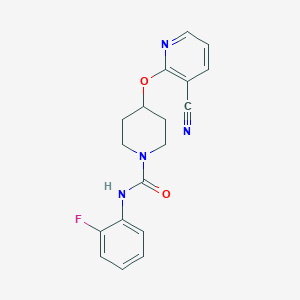

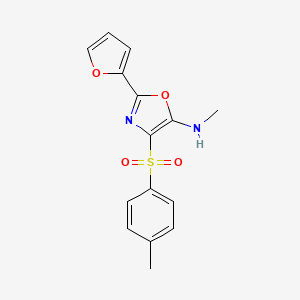

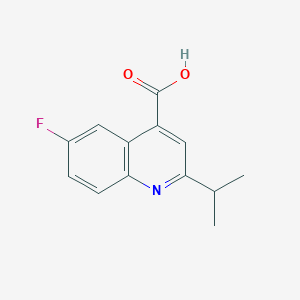

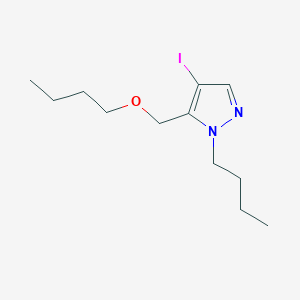

The compound “3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a chemical compound with the molecular formula C24H26N6O3 and a molecular weight of 446.5111. It is not intended for human or veterinary use and is available for research use only1.

Synthesis Analysis

The synthesis of this compound is not directly mentioned in the available literature. However, similar compounds have been synthesized starting from 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde2.Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the available literature. However, similar compounds have been analyzed, indicating that the binding mode of these compounds is similar to that of other known compounds3.Chemical Reactions Analysis

The chemical reactions involving this compound are not directly mentioned in the available literature. However, similar compounds have been synthesized through the oxidation of dihydropyrimidinones4.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the available literature. However, it has a molecular weight of 446.5111.Scientific Research Applications

Anticancer Activity

Compounds structurally related to 3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide have been studied for their anticancer properties. Notably, a variety of pyrazolopyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer activities, showing promising results in inhibiting cancer cell growth. Specifically, compounds in this category exhibited notable cytotoxic effects against HCT-116 and MCF-7 cancer cell lines and possessed anti-5-lipoxygenase properties, indicating a potential for both anticancer and anti-inflammatory applications (Rahmouni et al., 2016). Similarly, other derivatives were synthesized and tested, revealing substantial antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with certain compounds displaying potent inhibitory activity (Abdellatif et al., 2014).

Antimicrobial Activity

In addition to anticancer potential, these compounds have also been explored for their antimicrobial efficacy. Various pyrazolopyrimidine derivatives have been synthesized and assessed for their antimicrobial properties, demonstrating effectiveness against a range of bacterial and fungal species. This includes new heterocycles incorporating the pyrazolopyridine moiety, which were synthesized using 2‐Cyano‐N‐(4,6‐dimethyl‐1H‐pyrazolo[3,4‐b]pyridin‐3‐yl)acetamide as a key intermediate and exhibited antimicrobial activity (Abu-Melha, 2013). Another study synthesized and evaluated novel pyrazolo[3,4-d]pyrimidines for antimicrobial activity, with some compounds showing promise as antibacterial and antifungal agents at specific concentrations (Abdel-Gawad et al., 2003).

Safety And Hazards

The safety and hazards of this compound are not directly mentioned in the available literature. As it is intended for research use only, it should be handled with appropriate safety precautions1.

Future Directions

The future directions for research on this compound are not directly mentioned in the available literature. However, similar compounds have been identified as potential anti-tauopathies agents5, suggesting that this compound could also have potential therapeutic applications.

Please note that this analysis is based on the available literature and may not be comprehensive. Further research is needed to fully understand the properties and potential applications of this compound.

properties

IUPAC Name |

3,5-dimethoxy-N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O3/c1-32-19-12-18(13-20(14-19)33-2)24(31)26-10-11-30-23-21(15-29-30)22(27-16-28-23)25-9-8-17-6-4-3-5-7-17/h3-7,12-16H,8-11H2,1-2H3,(H,26,31)(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQIUGAGEIUWEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCCC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-3-benzyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2626846.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2626848.png)

![N-[1-(3-Chlorophenyl)-2-methoxyethyl]oxirane-2-carboxamide](/img/structure/B2626849.png)

![Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate](/img/structure/B2626850.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626852.png)

![6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2626855.png)

![N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2626860.png)